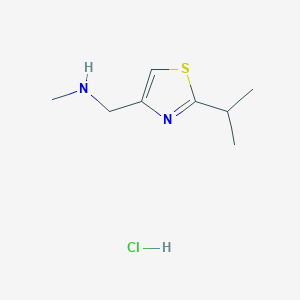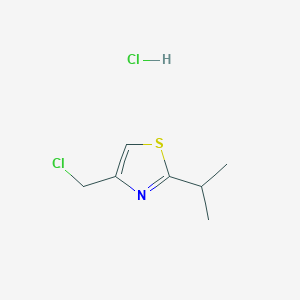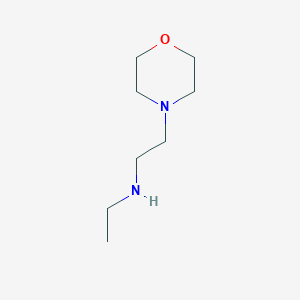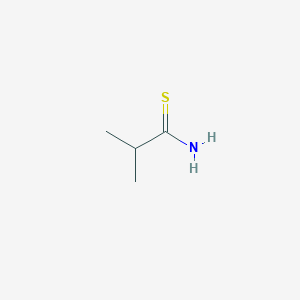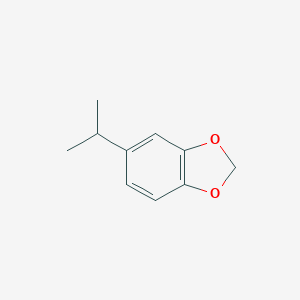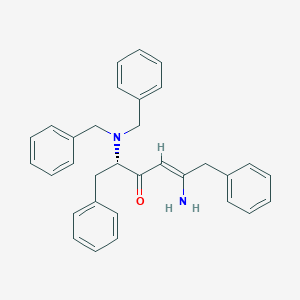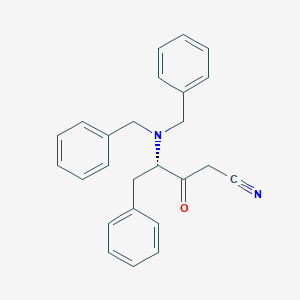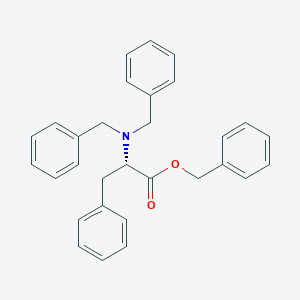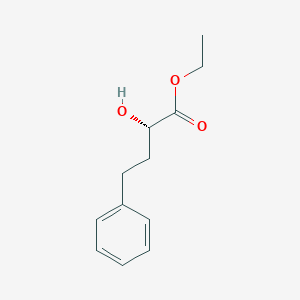
(S)-2-ヒドロキシ-4-フェニルブタン酸エチル
概要
説明
(S)-Ethyl 2-hydroxy-4-phenylbutanoate is an organic compound with the molecular formula C12H16O3 It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it optically active
科学的研究の応用
(S)-Ethyl 2-hydroxy-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of (S)-Ethyl 2-hydroxy-4-phenylbutanoate is a group of enzymes known as carboxylesterases . These enzymes are part of a highly diverse group of hydrolases that play a crucial role in the hydrolysis of ester bonds .
Mode of Action
(S)-Ethyl 2-hydroxy-4-phenylbutanoate interacts with its target enzymes by serving as a substrate for their hydrolytic activity. Specifically, an esterase from B. subtilis strain RRL BB1 has been shown to enantioselectively hydrolyze racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer .
Biochemical Pathways
The hydrolysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate by carboxylesterases is part of larger biochemical pathways involving the metabolism of esters. The (S)-enantiomer produced by the hydrolysis serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .
Result of Action
The hydrolysis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate results in the production of the (S)-enantiomer of 2-hydroxy-4-phenylbutanoate . This compound is an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes, which are used in the treatment of conditions such as hypertension .
生化学分析
Biochemical Properties
The compound (S)-Ethyl 2-hydroxy-4-phenylbutanoate has been found to interact with a specific esterase of B. subtilis strain RRL BB1 . This esterase enantioselectively hydrolyzes racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer . This interaction is crucial as it serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .
Cellular Effects
The exact cellular effects of (S)-Ethyl 2-hydroxy-4-phenylbutanoate are not fully understood yet. The compound’s interaction with the esterase of B. subtilis strain RRL BB1 suggests that it may influence enzyme activity and thus, cellular metabolism .
Molecular Mechanism
The molecular mechanism of (S)-Ethyl 2-hydroxy-4-phenylbutanoate involves its interaction with the esterase of B. subtilis strain RRL BB1 . The compound is hydrolyzed by the esterase to yield the (S)-enantiomer, which then serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .
Metabolic Pathways
The metabolic pathways involving (S)-Ethyl 2-hydroxy-4-phenylbutanoate are not fully understood. Its interaction with the esterase of B. subtilis strain RRL BB1 suggests that it may be involved in the metabolic pathway leading to the synthesis of inhibitors of angiotensin-converting enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding α-ketoester. This can be done using either chemical or biochemical methods:
-
Chemical Reduction
Heterogeneous Hydrogenation: This method uses a modified platinum catalyst in the presence of acidic or basic solvents and additives to achieve enantioselective hydrogenation.
Homogeneous Hydrogenation: This involves the use of a soluble chiral rhodium diphosphine complex as a catalyst.
-
Biochemical Reduction
Enzymatic Reduction: This method employs a NADH-dependent dehydrogenase enzyme in an enzyme membrane reactor, which includes coenzyme regeneration.
Microbial Transformation: This involves the use of microorganisms such as Proteus vulgaris in a packed bed reactor.
Industrial Production Methods
Industrial production of (S)-Ethyl 2-hydroxy-4-phenylbutanoate typically involves large-scale enantioselective hydrogenation processes. The choice between heterogeneous and homogeneous catalysis depends on factors such as cost, availability of catalysts, and desired optical purity of the product.
化学反応の分析
Types of Reactions
(S)-Ethyl 2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-4-phenylbutanoate.
Reduction: Formation of 2-hydroxy-4-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
®-Ethyl 2-hydroxy-4-phenylbutanoate: The enantiomer of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, which has different optical activity and potentially different biological activity.
2-Hydroxy-4-phenylbutanoic acid: The corresponding acid form, which lacks the ethyl ester group.
2-Amino-4-phenylbutanoic acid: A related compound with an amino group instead of a hydroxyl group.
Uniqueness
(S)-Ethyl 2-hydroxy-4-phenylbutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other related compounds. Its use as a precursor in the synthesis of ACE inhibitors highlights its importance in medicinal chemistry .
特性
IUPAC Name |
ethyl (2S)-2-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450893 | |
| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125639-64-7 | |
| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-(S)-2-hydroxy-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-Ethyl 2-hydroxy-4-phenylbutanoate's stereochemistry?
A1: The research article focuses on the production of the S enantiomer of Ethyl 2-hydroxy-4-phenylbutanoate. Enantiomers are molecules that are mirror images of each other and are non-superimposable. This specific three-dimensional arrangement is critical in biological systems as different enantiomers of the same molecule can exhibit drastically different pharmacological activities. [] The development of efficient methods for the synthesis of single enantiomers like (S)-Ethyl 2-hydroxy-4-phenylbutanoate is therefore of high importance in fields like pharmaceutical and fine chemical production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

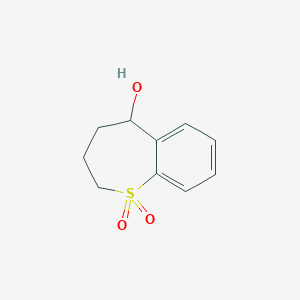
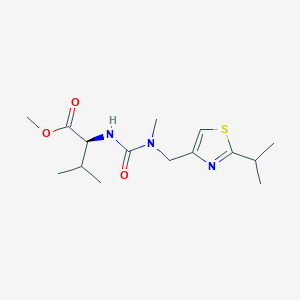
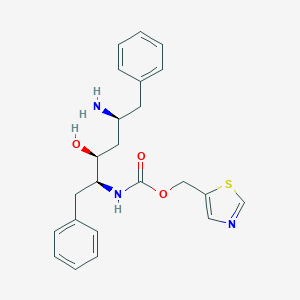
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
